molecular formula C19H20F2N2O2 B5778138 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine

Cat. No. B5778138
M. Wt: 346.4 g/mol
InChI Key: VEWBKGONLZXCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine, also known as BDP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. By activating these receptors, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine can modulate various neurotransmitter systems in the brain, including dopamine, norepinephrine, and glutamate. This modulation can lead to various physiological and biochemical effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine are complex and depend on various factors, including the dose, route of administration, and individual differences in metabolism and receptor expression. However, some of the most commonly reported effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine include anxiolytic and antidepressant effects, as well as changes in cognitive function, such as improved memory and attention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine in lab experiments is its selectivity for serotonin receptors, which allows for more precise modulation of neurotransmitter systems compared to other drugs that may have more broad effects. However, one limitation of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over extended periods of time.

Future Directions

There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine, including investigating its potential as a drug candidate for the treatment of various neuropsychiatric disorders, as well as exploring its role in various physiological and biochemical processes. Some specific areas of interest may include studying the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine on neuroinflammation, neurogenesis, and synaptic plasticity, as well as investigating its potential as a tool for studying the role of serotonin receptors in various physiological and pathological conditions.

Synthesis Methods

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2,5-difluorobenzylpiperazine. The resulting compound is then purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine has been studied extensively in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine has been investigated for its potential as a drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine has been used to study the role of serotonin receptors in the brain, as well as their potential as drug targets for the treatment of various neuropsychiatric disorders. In pharmacology, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-difluorobenzyl)piperazine has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-2-3-17(21)15(10-16)12-23-7-5-22(6-8-23)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWBKGONLZXCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-difluorophenyl)methyl]piperazine

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